molecular formula C12H18ClNO2 B1440432 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-22-3

3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1440432
CAS No.: 1185303-22-3
M. Wt: 243.73 g/mol
InChI Key: KBUPCBOTAYPSSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Oxidation products may include carboxylic acids or aldehydes.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions yield various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Proteins: It can bind to proteins and modulate their activity, which is useful in proteomics research.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Similar in structure but lacks the pyrrolidine ring.

    Pyrrolidine: Contains the pyrrolidine ring but lacks the 2-methoxybenzyl group.

    3-(Benzyloxy)pyrrolidine: Similar structure but with a benzyl group instead of a 2-methoxybenzyl group.

Uniqueness

3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride is unique due to the presence of both the 2-methoxybenzyl group and the pyrrolidine ring, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and makes it valuable in various research applications.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-12-5-3-2-4-10(12)9-15-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUPCBOTAYPSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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